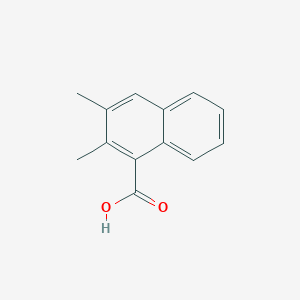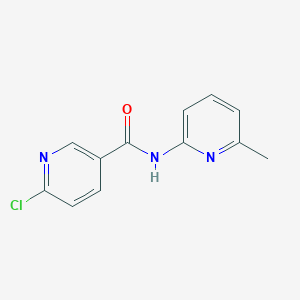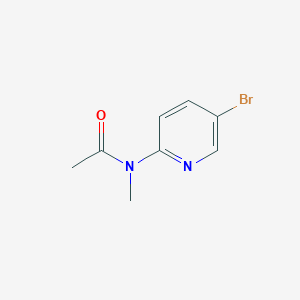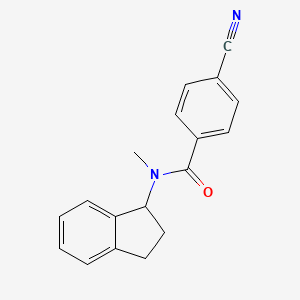![molecular formula C15H17NO3 B7458260 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid, also known as MNAp, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of naphthalene, which is a common aromatic hydrocarbon. MNAp has shown promise in a variety of research applications, including as a fluorescent probe for imaging and as a tool for studying protein interactions.
作用机制
The mechanism of action of 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific proteins. This compound has been shown to selectively bind to certain proteins, including histones and DNA-binding proteins. This binding may alter the conformation and activity of these proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain proteins, including histones and DNA-binding proteins. This binding may alter the conformation and activity of these proteins, leading to changes in cellular processes. This compound has also been shown to have antioxidant properties, which may be beneficial in certain disease states.
实验室实验的优点和局限性
One advantage of using 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid in lab experiments is its selectivity for certain proteins. This allows for the targeted study of specific cellular processes. Additionally, this compound has fluorescent properties, which can be useful for imaging studies. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
未来方向
There are many potential future directions for the study of 3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid. One area of interest is the development of new fluorescent probes based on this compound. These probes could be used to study a wide range of cellular processes, including protein-protein interactions and signaling pathways. Additionally, the antioxidant properties of this compound could be further explored for their potential therapeutic applications. Finally, the development of more efficient synthesis methods for this compound could make this compound more widely available for research purposes.
合成方法
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 2-methoxynaphthalene with formaldehyde and ammonium acetate to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield this compound.
科学研究应用
3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid has been used in a variety of scientific research applications, including as a fluorescent probe for imaging. It has been shown to selectively bind to certain proteins and can be used to visualize their localization and interactions within cells. This compound has also been used as a tool for studying protein-protein interactions, as it can be used to monitor changes in protein conformation and dynamics.
属性
IUPAC Name |
3-[(2-methoxynaphthalen-1-yl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-14-7-6-11-4-2-3-5-12(11)13(14)10-16-9-8-15(17)18/h2-7,16H,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUZGAWDLOLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)




![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)

![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)

